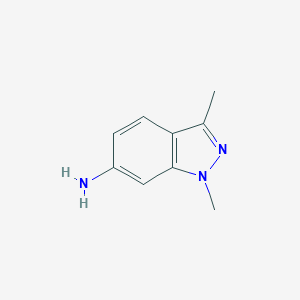

1,3-Dimethyl-1H-indazol-6-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylindazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)12(2)11-6/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGABHBLCCIOEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598314 | |

| Record name | 1,3-Dimethyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221681-92-1 | |

| Record name | 1,3-Dimethyl-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221681-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethyl-1H-indazol-6-amine

For: Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-indazol-6-amine is a heterocyclic aromatic organic compound belonging to the indazole class. Indazoles are bicyclic structures composed of a benzene ring fused to a pyrazole ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Notably, this compound is recognized as a key impurity and reference compound in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in cancer therapy that targets Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. While experimental data for properties such as melting and boiling points are not widely published, crystallographic data provides precise structural information.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,3-dimethylindazol-6-amine | [3] |

| Molecular Formula | C₉H₁₁N₃ | [3] |

| Molecular Weight | 161.20 g/mol | [3][4] |

| CAS Number | 221681-92-1 | [3][4] |

| Appearance | Predicted to be a solid at room temperature | General knowledge |

| Canonical SMILES | CC1=NN(C2=C1C=CC(=C2)N)C | [1] |

| InChI Key | VGABHBLCCIOEOZ-UHFFFAOYSA-N | [3] |

| Exact Mass | 161.0953 g/mol |[1][3] |

Table 2: Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | [5] |

| Space Group | Pca2₁ | [5] |

| Unit Cell Dimensions | a = 18.3004 Å, b = 8.3399 Å, c = 5.6563 Å | [5] |

| Volume (V) | 863.28 ų | [5] |

| Z (molecules/unit cell) | 4 | [5] |

| Calculated Density | 1.240 Mg/m³ | [5] |

| Radiation Type | Mo Kα | [5] |

| Temperature | 293 K |[5] |

Spectroscopic Profile

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4 | d | 1H | H-4 |

| ~6.8 | d | 1H | H-7 |

| ~6.5 | dd | 1H | H-5 |

| ~5.0-5.5 | br s | 2H | -NH₂ |

| ~3.9 | s | 3H | N1-CH₃ |

| ~2.4 | s | 3H | C3-CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~149.0 | C6 |

| ~142.0 | C7a |

| ~140.5 | C3 |

| ~121.5 | C3a |

| ~119.0 | C4 |

| ~110.0 | C5 |

| ~95.0 | C7 |

| ~35.0 | N1-CH₃ |

| ~11.5 | C3-CH₃ |

Table 5: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3450 - 3300 | N-H stretch (amine) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2980 - 2850 | C-H stretch (aliphatic, methyl) |

| 1630 - 1600 | N-H bend (amine) / C=C stretch (aromatic) |

| 1590 - 1450 | C=C stretch (aromatic) |

| 1380 - 1360 | C-H bend (methyl) |

| 1250 - 1100 | C-N stretch |

Experimental Protocols

Synthesis Protocol

The synthesis of this compound is achieved via the reduction of its nitro precursor, 1,3-Dimethyl-6-nitro-1H-indazole.[5]

Reaction: 1,3-Dimethyl-6-nitro-1H-indazole → this compound

Materials and Reagents:

-

1,3-Dimethyl-6-nitro-1H-indazole

-

Methanol (MeOH)

-

Palladium on Carbon (10% Pd/C)

-

Hydrazine Hydrate or Hydrogen Gas (H₂)

-

Inert atmosphere (Nitrogen or Argon)

-

Filter agent (e.g., Celite)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

A solution of 1,3-Dimethyl-6-nitro-1H-indazole is prepared in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

A catalytic amount of 10% Palladium on Carbon is carefully added to the solution under an inert atmosphere.

-

The reaction mixture is stirred, and hydrazine hydrate is added dropwise at room temperature. Alternatively, the flask can be evacuated and backfilled with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically using a balloon).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with additional methanol.

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel to afford the final product.

Spectroscopic Characterization Protocol

Objective: To confirm the identity and purity of the synthesized this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[6]

-

Data Acquisition: Acquire spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample, or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Obtain the IR spectrum using an FT-IR spectrometer.

-

Data Acquisition: Scan over a range of 4000-400 cm⁻¹. Report absorptions in wavenumbers (cm⁻¹).[6]

C. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an Electrospray Ionization (ESI) source in positive ion mode.[6]

-

Data Acquisition: Acquire the mass spectrum to determine the molecular weight and confirm the elemental composition by comparing the experimental m/z value of the molecular ion [M+H]⁺ to the calculated value.

Role in Drug Development & Biological Context

This compound is a critical process impurity in the manufacturing of Pazopanib.[1][2][7] Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks key signaling pathways involved in tumor growth and angiogenesis.[8][9] Its primary targets are VEGFR-1, -2, and -3, and PDGFR-α and -β.[8] Inhibition of these receptors disrupts downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to reduced tumor cell proliferation and survival.[8][10] The presence and quantity of impurities like this compound must be carefully controlled and monitored during drug synthesis to ensure the safety and efficacy of the final pharmaceutical product.

Mandatory Visualizations

Caption: General workflow for the synthesis and characterization of this compound.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. usbio.net [usbio.net]

- 3. This compound | C9H11N3 | CID 19354457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

An In-depth Technical Guide to 1,3-Dimethyl-1H-indazol-6-amine: Physicochemical Characteristics, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1,3-Dimethyl-1H-indazol-6-amine, a molecule of significant interest in contemporary drug discovery. This document outlines the compound's known physical and chemical properties, provides detailed experimental protocols for its synthesis and the determination of its key physicochemical parameters, and explores its biological context, particularly its role as a potential inhibitor of the Indoleamine 2,3-dioxygenase (IDO1) signaling pathway. All quantitative data are presented in structured tables for clarity, and logical and experimental workflows are visualized using detailed diagrams.

Physicochemical Characteristics

Structural and Physical Properties

The fundamental structural and physical properties of this compound are summarized in the table below. The crystal structure has been determined, revealing an almost planar molecular skeleton.[5][6]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃ | PubChem[1] |

| Molecular Weight | 161.21 g/mol | PubChem[1] |

| CAS Number | 221681-92-1 | Sigma-Aldrich |

| Appearance | Colorless crystals | ResearchGate[6] |

| Crystal System | Orthorhombic | ResearchGate[6] |

| Space Group | Pca2₁ | ResearchGate[6] |

| Unit Cell Dimensions | a = 18.3004(10) Å, b = 8.3399(7) Å, c = 5.6563(1) Å | ResearchGate[6] |

Predicted Physicochemical Data

Experimentally determined values for several key physicochemical properties, such as melting point, boiling point, solubility, pKa, and logP, are not extensively reported. The following table summarizes predicted values from computational models, which are valuable for initial assessment and experimental design.

| Property | Predicted Value | Source |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Water Solubility | Predicted to be low | Benchchem[7] |

| pKa (basic) | Not available | N/A |

| logP | 1.3 | PubChem[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides a comprehensive protocol for the synthesis of this compound and outlines standard procedures for the experimental determination of its key physicochemical properties.

Synthesis of this compound

The following is a two-step synthesis protocol adapted from the literature.[6]

Step 1: Synthesis of 1,3-Dimethyl-6-nitro-1H-indazole

-

To a solution of 3-methyl-6-nitro-1H-indazole (5 g, 1 eq) in 15 mL of N,N-Dimethylformamide (DMF), add dimethyl carbonate (7.5 g, 3 eq) and triethylenediamine (3.1 g, 1 eq).

-

Stir the mixture at 353 K for 10 hours.

-

After cooling, pour the reaction mixture into 150 mL of cold water.

-

Filter the resulting precipitate and dry to obtain a mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole.

-

Purify the desired 1,3-dimethyl-6-nitro-1H-indazole (2 g) by silica gel column chromatography.

Step 2: Synthesis of this compound

-

To a solution of 1,3-dimethyl-6-nitro-1H-indazole (2 g) in 10 mL of ethanol, add 10% Palladium on carbon (Pd/C) (0.2 g).

-

Evacuate the reaction system and then introduce a continuous stream of hydrogen gas.

-

Stir the mixture for 8 hours at room temperature.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Allow the resulting yellow solution to stand at room temperature for slow evaporation, which will yield colorless crystals of this compound.

Physicochemical Property Determination

The following are detailed protocols for the experimental determination of key physicochemical properties of this compound.

-

Ensure the synthesized this compound is a finely ground, dry powder.

-

Pack the sample into a capillary tube to a height of 2-3 mm.[8]

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 1-2°C per minute, especially when approaching the expected melting point.[8][9]

-

Record the temperature at which the first drop of liquid is observed and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[8]

-

Place approximately 2-3 mL of purified this compound into a small-scale distillation flask with a boiling chip.[10]

-

Set up a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.[11][12]

-

Heat the sample to a gentle boil.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.[13][14]

-

Prepare a series of phosphate-buffered saline (PBS) solutions at various physiologically relevant pH values (e.g., 5.0, 6.2, 7.4).

-

Add an excess amount of this compound to each buffer solution in separate sealed flasks.

-

Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[15][16]

-

After agitation, allow the samples to stand to let undissolved solid settle.

-

Carefully withdraw an aliquot from the supernatant of each flask and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The measured concentration represents the aqueous solubility at that specific pH.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

-

Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

Record the UV-Vis absorbance spectrum for each solution over an appropriate wavelength range.[17][18][19]

-

Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH of the buffer solutions.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.

-

Prepare a calibration curve using a series of standard compounds with known logP values.

-

Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Inject the standard compounds and this compound onto the column and record their retention times.

-

Calculate the capacity factor (k') for each compound.

-

Plot the log(k') of the standard compounds against their known logP values to generate a calibration curve.

-

Determine the logP of this compound by interpolating its log(k') value on the calibration curve.[20][21][22]

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of this compound derivatives as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. IDO1 is a significant target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment.

The IDO1 Signaling Pathway in Cancer

IDO1 catalyzes the rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine and its downstream metabolites. In the context of cancer, increased IDO1 activity leads to two primary immunosuppressive effects:

-

Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.

-

Kynurenine Accumulation: The accumulation of kynurenine and other metabolites activates the aryl hydrocarbon receptor (AhR) in various immune cells, leading to the differentiation of regulatory T cells (Tregs) and further suppressing the anti-tumor immune response.

Inhibition of IDO1 by compounds such as derivatives of this compound is a promising strategy to reverse this immunosuppression and enhance the efficacy of other cancer therapies.

Conclusion

This compound is a compound with significant potential in the field of drug discovery, particularly in the development of novel cancer immunotherapies. This technical guide has provided a detailed summary of its known physicochemical characteristics, comprehensive experimental protocols for its synthesis and property determination, and an overview of its biological relevance as an IDO1 inhibitor. While further experimental validation of its physicochemical properties is warranted, the information presented herein serves as a valuable resource for researchers and scientists working with this promising molecule.

References

- 1. This compound | C9H11N3 | CID 19354457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. capotchem.com [capotchem.com]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. enamine.net [enamine.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 19. pharmaguru.co [pharmaguru.co]

- 20. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

1,3-Dimethyl-1H-indazol-6-amine molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 1,3-Dimethyl-1H-indazol-6-amine. It details a plausible synthetic route and methods for its characterization. Notably, this compound is recognized as a process-related impurity in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor. Consequently, this guide also explores the biological context of Pazopanib, focusing on the key signaling pathways it inhibits, namely the Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit pathways. This information is critical for researchers in drug development and quality control to understand the profile of this impurity and its potential implications.

Molecular Structure and Formula

This compound is a heterocyclic aromatic amine with a molecular formula of C₉H₁₁N₃.[1][2][3] The molecule consists of a bicyclic indazole core, with methyl groups substituted at the 1 and 3 positions of the indazole ring and an amine group at the 6th position. The molecular skeleton is nearly planar.[4][5][6]

Molecular Structure:

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 221681-92-1 | [1][7] |

| Molecular Formula | C₉H₁₁N₃ | [1][2][3] |

| Molecular Weight | 161.20 g/mol | [1][2][3] |

| Canonical SMILES | CC1=NN(C)C2=C1C=C(C=C2)N | [2][3] |

| InChI Key | VGABHBLCCIOEOZ-UHFFFAOYSA-N | [2][3] |

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Solid | |

| Melting Point | Not explicitly reported, but related indazoles have melting points in the range of 90-150°C | [8] |

| Boiling Point (Predicted) | 335.9±22.0 °C | |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | |

| pKa (Predicted) | 4.5 (most basic) |

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks and Interpretation |

| ¹H NMR (DMSO-d₆) | - Aromatic protons (3H) in the range of δ 6.5-7.5 ppm. - NH₂ protons (2H) as a broad singlet around δ 5.0 ppm. - N-CH₃ protons (3H) as a singlet around δ 3.8-4.0 ppm. - C-CH₃ protons (3H) as a singlet around δ 2.4-2.6 ppm. |

| ¹³C NMR (DMSO-d₆) | - Aromatic carbons in the range of δ 100-150 ppm. - C-NH₂ carbon around δ 140-150 ppm. - N-CH₃ carbon around δ 30-35 ppm. - C-CH₃ carbon around δ 10-15 ppm. |

| Infrared (IR) | - N-H stretching of the amine group around 3300-3500 cm⁻¹ (two bands). - C-H stretching of aromatic and methyl groups around 2850-3100 cm⁻¹. - C=C stretching of the aromatic ring around 1600-1450 cm⁻¹. - C-N stretching around 1250-1350 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular ion peak [M]⁺ at m/z 161. - Fragmentation patterns corresponding to the loss of methyl and amine groups. |

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves the reduction of its nitro precursor, 1,3-Dimethyl-6-nitro-1H-indazole.[9] Catalytic hydrogenation is a standard and efficient method for this transformation.

Reaction Scheme:

Experimental Procedure (Proposed):

-

Dissolution: In a round-bottom flask, dissolve 1,3-Dimethyl-6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: To this solution, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

-

Hydrogenation: The flask is then connected to a hydrogen source (e.g., a hydrogen balloon or a Parr hydrogenator). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Filtration: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with the same solvent to ensure complete recovery of the product.

-

Concentration: The filtrate is concentrated under reduced pressure to remove the solvent.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition of the synthesized compound.[8]

-

Melting Point: The melting point is determined using a standard melting point apparatus.

-

Purity Analysis: Purity is assessed by High-Performance Liquid Chromatography (HPLC) using a suitable column and mobile phase.

Biological Context: An Impurity in Pazopanib Synthesis and Relevant Signaling Pathways

This compound is a known process-related impurity in the synthesis of Pazopanib.[3] Pazopanib is a potent, oral, multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][11][12] It functions by inhibiting key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, including VEGFR, PDGFR, and c-Kit.[1][11][12] Understanding these pathways is crucial for comprehending the mechanism of action of Pazopanib and the potential, though likely uncharacterized, biological relevance of its impurities.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[5][13][14] This process is essential for tumor growth and metastasis.[4] Pazopanib inhibits VEGFR-1, -2, and -3, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[1][12]

Caption: VEGFR Signaling Pathway Inhibition by Pazopanib.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cell growth, proliferation, and differentiation.[15][16][17] In the context of cancer, it is involved in tumor growth and angiogenesis by promoting the proliferation of pericytes and stromal cells that support the tumor microenvironment.[18] Pazopanib's inhibition of PDGFR-α and -β disrupts these supportive interactions.[12]

Caption: PDGFR Signaling Pathway Inhibition by Pazopanib.

c-Kit Signaling Pathway

The c-Kit receptor, also known as CD117, is a receptor tyrosine kinase that, upon binding to its ligand Stem Cell Factor (SCF), activates downstream signaling pathways involved in cell survival, proliferation, and differentiation.[19][20][21] Dysregulation of c-Kit signaling is implicated in various cancers.[7] Pazopanib's inhibitory action on c-Kit contributes to its anti-tumor activity.[12]

Caption: c-Kit Signaling Pathway Inhibition by Pazopanib.

Conclusion

This compound is a well-characterized small molecule with a defined molecular structure and predictable physicochemical properties. Its primary significance in the field of drug development lies in its status as a process-related impurity of the anticancer drug Pazopanib. While the intrinsic biological activity of this specific compound is not extensively documented, its structural relationship to Pazopanib necessitates a thorough understanding of its properties and the biological pathways targeted by the parent drug. This guide provides the foundational knowledge required for researchers and scientists to synthesize, identify, and evaluate this compound, particularly within the context of pharmaceutical quality control and drug development.

References

- 1. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 3. This compound | C9H11N3 | CID 19354457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. cusabio.com [cusabio.com]

- 6. researchgate.net [researchgate.net]

- 7. molbiolcell.org [molbiolcell.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Pazopanib - Wikipedia [en.wikipedia.org]

- 12. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sinobiological.com [sinobiological.com]

- 18. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]

- 19. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. diva-portal.org [diva-portal.org]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 1,3-Dimethyl-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 1,3-Dimethyl-1H-indazol-6-amine (CAS No: 221681-92-1). The document details predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, along with standardized experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Core Compound Information

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.21 g/mol |

| CAS Number | 221681-92-1 |

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H Nuclear Magnetic Resonance (NMR) spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The predicted spectrum is based on the analysis of the compound's structure, including the substituted indazole ring system.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-7 |

| ~6.7 | dd | 1H | H-5 |

| ~6.5 | d | 1H | H-4 |

| ~4.0 | s | 3H | N1-CH₃ |

| ~3.8 (broad) | s | 2H | -NH₂ |

| ~2.5 | s | 3H | C3-CH₃ |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are presented below, with chemical shifts (δ) in ppm. These predictions are based on the electronic environment of each carbon atom within the this compound molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C6 |

| ~142 | C7a |

| ~140 | C3 |

| ~122 | C7 |

| ~118 | C3a |

| ~108 | C5 |

| ~95 | C4 |

| ~35 | N1-CH₃ |

| ~12 | C3-CH₃ |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry of this compound is expected to show a prominent molecular ion peak, along with characteristic fragmentation patterns. The following table outlines the anticipated major peaks in the mass spectrum obtained by electron ionization (EI).

Table 3: Predicted MS Data (EI)

| m/z | Predicted Fragment |

| 161 | [M]⁺ (Molecular Ion) |

| 146 | [M - CH₃]⁺ |

| 131 | [M - 2CH₃]⁺ |

| 118 | [M - CH₃N₂]⁺ |

Predicted Infrared (IR) Spectral Data

The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups. The table below summarizes these expected absorptions in wavenumbers (cm⁻¹).

Table 4: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1500 - 1400 | Medium to Strong | Aromatic C=C stretch |

| 1350 - 1250 | Strong | Aromatic C-N stretch |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a pulse angle of 30-45 degrees.

-

Set a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.

-

The number of scans should be between 16 and 64 to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlet signals for each carbon.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]

-

Instrumentation: Use a high-resolution mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For EI, use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Record the relative abundance of each ion.

-

Infrared Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment or clean ATR crystal.

-

Acquire the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for Spectral Analysis.

References

A Comprehensive Technical Guide to 1,3-Dimethyl-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Dimethyl-1H-indazol-6-amine, a heterocyclic amine of interest in pharmaceutical research and development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a significant impurity in the manufacturing of the multi-targeted tyrosine kinase inhibitor, Pazopanib.

Chemical Identity and Synonyms

The standardized nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

-

Synonyms : 1,3-Dimethylindazol-6-amine, 1H-Indazol-6-amine, 1,3-dimethyl-[2]

Physicochemical and Crystallographic Data

A summary of the key physical, chemical, and crystallographic properties of this compound is presented below for reference.

| Property | Value | Reference |

| Molecular Weight | 161.20 g/mol | [1][5] |

| Exact Mass | 161.0953 g/mol | [2] |

| Appearance | Crystalline Solid | [6] |

| Crystal System | Orthorhombic | [6] |

| Space Group | Pca2₁ | [6] |

| Unit Cell Dimensions | a = 18.3004(10) Å, b = 8.3399(7) Å, c = 5.6563(1) Å | [6] |

| Calculated Density | 1.240 Mg/m³ | [6] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 3-methyl-6-nitro-1H-indazole.[6]

Step 1: Methylation of 3-methyl-6-nitro-1H-indazole

-

To a solution of 3-methyl-6-nitro-1H-indazole (5 g, 1 eq) and triethylene diamine (3.1 g, 1 eq) in 15 mL of DMF, add dimethyl carbonate (7.5 g, 3 eq).[6]

-

Stir the mixture for 10 hours at 353 K.[6]

-

Pour the reaction mixture into 150 mL of cold water.[6]

-

Filter and dry the resulting solid, which will be a mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole.[6]

-

Isolate the desired 1,3-dimethyl-6-nitro-1H-indazole (2 g) from the mixture using silica gel column chromatography.[6]

Step 2: Reduction of the Nitro Group

-

To a solution of the purified 1,3-dimethyl-6-nitro-1H-indazole, add Palladium on carbon (Pd/C) (0.2 g).[6]

-

The subsequent reduction of the nitro group to an amine yields the final product, this compound.

Caption: Synthetic workflow for this compound.

Biological Context and Significance

This compound is primarily recognized as a process impurity in the synthesis of Pazopanib.[3] Pazopanib is a potent and selective multi-targeted receptor tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and stem cell factor receptor (c-Kit).[3]

The presence of impurities such as this compound in the final active pharmaceutical ingredient (API) is a critical quality attribute that must be monitored and controlled. Understanding the synthesis and properties of such impurities is essential for developing robust analytical methods for quality control and ensuring the safety and efficacy of the drug product.

Caption: Pazopanib's signaling pathway and the context of the impurity.

References

Technical Guide: Physicochemical Properties of 1,3-Dimethyl-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1,3-Dimethyl-1H-indazol-6-amine, a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib.[1] Due to its role as a synthetic precursor, detailed public data on its specific experimental solubility and pKa values are limited. This guide therefore collates available information, including predicted values, and outlines detailed experimental protocols for the determination of these critical parameters. Furthermore, its position within the synthetic pathway of Pazopanib is illustrated to provide context for its relevance in drug development.

Introduction

This compound (CAS No. 221681-92-1) is a substituted indazole derivative.[2] The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[3] The primary significance of this compound lies in its role as a crucial building block in the synthesis of Pazopanib, a medication used for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[4][5][6] Understanding the solubility and ionization constant (pKa) of this intermediate is essential for optimizing reaction conditions, purification processes, and ensuring the overall efficiency of the Pazopanib synthesis.

Physicochemical Data

Predicted pKa Value

The ionization constant (pKa) is a critical parameter that influences a molecule's solubility, lipophilicity, and biological interactions. Computational models, such as those provided by ACD/Labs, are widely used in the pharmaceutical industry to predict pKa values, offering a high degree of accuracy.[7][8][9][10]

| Compound | Predicted pKa (Basic) | Prediction Method |

| This compound | 5.35 ± 0.29 | ACD/Labs Percepta Platform[9] |

This predicted pKa value corresponds to the protonation of the 6-amino group.

Solubility Profile

The solubility of an organic compound is dependent on its structure and the nature of the solvent. Based on the structure of this compound, a qualitative solubility profile can be anticipated. The presence of the polar amino group suggests some solubility in polar solvents. However, the bicyclic aromatic indazole core is largely nonpolar, which will limit its aqueous solubility.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The polar amino group can engage in hydrogen bonding with water, but the nonpolar indazole ring system reduces overall aqueous solubility. |

| Dilute Aqueous Acid (e.g., 5% HCl) | Soluble | As a basic compound, the amino group will be protonated in acidic conditions, forming a more soluble salt. |

| Common Organic Solvents (e.g., Methanol, Ethanol, DMSO, DMF) | Soluble | The organic nature of the molecule suggests good solubility in common polar and non-polar organic solvents. |

Experimental Protocols

For researchers requiring precise experimental values, the following detailed protocols for determining solubility and pKa are provided. These methods are standard in the field and are suitable for aromatic amines like this compound.

Solubility Determination

This protocol outlines a general method for determining the qualitative solubility of an organic compound in various solvents.[11][12][13][14]

Materials:

-

This compound

-

Selection of solvents: Purified water, 5% (w/v) Hydrochloric Acid, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)

-

Small test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh approximately 5-10 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

If the compound dissolves, it is classified as "soluble." If a significant amount of solid remains, it is "insoluble." If partial dissolution occurs, it is "sparingly soluble."

-

Repeat the procedure for each solvent.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[15][16][17][18][19]

Materials:

-

This compound

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining constant ionic strength

-

Suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low)

-

Nitrogen gas for purging

Procedure:

-

Prepare a solution of this compound of a known concentration (e.g., 1-10 mM) in the chosen solvent. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide.

-

Place the solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode.

-

If determining the pKa of the conjugate acid, titrate the solution with the standardized NaOH solution. If determining the pKa of the amine itself, first acidify the solution with a known excess of standardized HCl and then back-titrate with standardized NaOH.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point by at least 2 pH units.

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. This can be found from the inflection point of the first derivative of the titration curve.

pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.[20][21]

Materials:

-

This compound

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 3 to 7)

-

Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)

Procedure:

-

Prepare a series of solutions of this compound at a constant concentration in the different buffer solutions.

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each buffered solution.

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

Role in Pazopanib Synthesis

This compound is a key intermediate in several reported synthetic routes to Pazopanib.[4][5][6][22][23] Understanding its formation and subsequent reactions is crucial for process optimization and impurity profiling in the manufacturing of this important anti-cancer drug.

The following diagram illustrates a common synthetic pathway for Pazopanib, highlighting the position of this compound.

Figure 1. A representative synthetic pathway for Pazopanib, illustrating the formation of this compound.

Conclusion

While specific experimental data for the solubility and pKa of this compound are not widely published, this technical guide provides valuable predicted data and a framework for its experimental determination. The outlined protocols offer robust methods for researchers to obtain precise values, which are essential for the efficient synthesis of Pazopanib. The contextualization of this compound within the broader synthetic scheme of a clinically important drug underscores the importance of understanding the physicochemical properties of even the intermediate compounds in the drug development pipeline.

References

- 1. usbio.net [usbio.net]

- 2. This compound | C9H11N3 | CID 19354457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. benchchem.com [benchchem.com]

- 5. rroij.com [rroij.com]

- 6. rroij.com [rroij.com]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. acdlabs.com [acdlabs.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. scribd.com [scribd.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 20. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hi-tec.tripod.com [hi-tec.tripod.com]

- 22. researchgate.net [researchgate.net]

- 23. worldscientific.com [worldscientific.com]

The Synthesis and History of 1,3-Dimethyl-1H-indazol-6-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-1H-indazol-6-amine is a heterocyclic amine that has garnered significant attention in the pharmaceutical industry, primarily as a key intermediate and process-related impurity in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound. Detailed experimental protocols, quantitative data, and process workflows are presented to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of Pazopanib, an oral angiogenesis inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. While the indazole scaffold itself has been a subject of medicinal chemistry research for many years, the specific discovery of the 1,3-dimethyl substituted amine appears to be a consequence of its emergence as a notable impurity during the manufacturing process of Pazopanib.

The earliest detailed public disclosure of its synthesis and characterization is found in the context of preparing reference standards for impurities to ensure the quality and safety of the final drug product. The main focus of its documented history, therefore, revolves around its synthetic pathways as a byproduct or intermediate in the Pazopanib synthesis chain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 221681-92-1 | [1] |

| Molecular Formula | C₉H₁₁N₃ | [1] |

| Molecular Weight | 161.2 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | Yellow-brown solid | [3] |

| Melting Point | 203.8–204.5 °C (for 3-methyl-1H-indazol-6-amine) | [3] |

Synthesis of this compound

The primary and most well-documented synthetic route to this compound involves a two-step process starting from 3-methyl-6-nitro-1H-indazole. This process includes methylation followed by reduction of the nitro group.

General Synthetic Workflow

The overall synthetic pathway can be visualized as a straightforward sequence of methylation of the indazole ring system followed by the reduction of the nitro functional group to an amine.

Caption: General synthetic workflow for this compound.

Experimental Protocols

3.2.1. Step 1: Synthesis of 1,3-Dimethyl-6-nitro-1H-indazole

The initial step involves the methylation of 3-methyl-6-nitro-1H-indazole. Various methylating agents can be employed, with reagents like trimethyloxonium tetrafluoroborate being cited in the broader context of Pazopanib synthesis.[4]

-

Reactants: 3-Methyl-6-nitro-1H-indazole, methylating agent (e.g., trimethyloxonium tetrafluoroborate or methyl iodide), and a suitable base (e.g., cesium carbonate if using methyl iodide).[4]

-

Solvent: A suitable organic solvent.

-

Procedure: To a solution of 3-methyl-6-nitro-1H-indazole in an appropriate solvent, the methylating agent and base are added. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete as monitored by a suitable technique (e.g., TLC or HPLC). The resulting product, 1,3-Dimethyl-6-nitro-1H-indazole, is then isolated and purified, often by silica gel column chromatography.[5]

3.2.2. Step 2: Synthesis of this compound

The second step is the reduction of the nitro group of 1,3-Dimethyl-6-nitro-1H-indazole to the corresponding amine.

-

Reactants: 1,3-Dimethyl-6-nitro-1H-indazole, reducing agent (e.g., tin(II) chloride, iron in acidic medium, or catalytic hydrogenation).

-

Solvent: A protic solvent like ethanol or a mixture of solvents compatible with the chosen reducing agent.

-

Procedure: The nitro-intermediate is dissolved in a suitable solvent, and the reducing agent is added. For instance, using tin(II) chloride, the reaction is typically carried out in a protic solvent. The mixture is heated to reflux for a specified period. After completion, the reaction is worked up by neutralizing the acid and extracting the product into an organic solvent. The crude product is then purified, for example, by crystallization, to yield this compound.

A study by Zhang et al. (2012) provides specific details on the characterization of the final product, including crystal structure data obtained from single-crystal X-ray diffraction.[5]

Role as a Pazopanib Impurity

The primary significance of this compound in the scientific literature is its classification as a process-related impurity in the synthesis of Pazopanib.[1][6] The core structure of Pazopanib contains a 2,3-dimethyl-2H-indazol-6-amine moiety. However, during the methylation of 3-methyl-6-nitro-1H-indazole, the formation of the 1,3-dimethyl isomer can occur as a regioisomeric byproduct. This subsequently gets carried through the synthetic sequence, leading to the formation of an impurity that is structurally very similar to the active pharmaceutical ingredient.

The logical relationship of its formation as an impurity is depicted below.

Caption: Formation of this compound as an impurity precursor.

Quantitative Data

The crystallographic data for this compound, as determined by Zhang et al. (2012), provides precise structural information.[5]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 18.3004 (10) |

| b (Å) | 8.3399 (7) |

| c (Å) | 5.6563 (1) |

| Volume (ų) | 863.28 (9) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.240 |

| Radiation Type | Mo Kα |

| Temperature (K) | 293 |

| R-factor | 0.055 |

| wR-factor | 0.149 |

Signaling Pathways

Currently, there is no publicly available research that details the involvement of this compound in any specific biological signaling pathways. Its study has been predominantly from a chemical synthesis and analytical perspective due to its status as a pharmaceutical impurity.

Conclusion

This compound is a compound of significant interest in the field of pharmaceutical manufacturing, particularly in the synthesis of Pazopanib. While its history is not marked by a singular moment of discovery for a specific biological application, its emergence as a process-related impurity has necessitated a thorough understanding of its synthesis and characterization. The detailed experimental data and synthetic workflows provided in this guide offer a valuable resource for chemists and researchers involved in the synthesis of indazole-containing compounds and the quality control of related active pharmaceutical ingredients. Further research could explore the potential biological activities of this compound, moving it beyond its current classification as solely an impurity.

References

The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals

Introduction: The indazole scaffold, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique chemical properties and versatile substitution patterns have led to the development of a wide array of derivatives with significant biological activities.[1][2][3] This technical guide provides an in-depth overview of the multifaceted pharmacological effects of substituted indazoles, with a focus on their anti-cancer, anti-inflammatory, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details key experimental methodologies, and visualizes complex biological pathways to facilitate further exploration and application of this promising class of compounds.

Anti-Cancer Activity of Substituted Indazoles

Substituted indazoles have demonstrated potent anti-cancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. Several indazole-based drugs, such as Pazopanib and Axitinib, are already in clinical use for the treatment of different types of cancer.[4]

Quantitative Anti-Cancer Data

The anti-proliferative activity of various substituted indazoles has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast) | 0.23 | [1][5] |

| A549 (Lung) | 1.15 | [5] | |

| HepG2 (Liver) | 0.80 | [5] | |

| MCF-7 (Breast) | 0.34 | [5] | |

| Compound 13g | A549 (Lung) | 0.010 | [6] |

| MCF7 (Breast) | 0.012 | [6] | |

| A375 (Melanoma) | 0.015 | [6] | |

| HT-29 (Colon) | 0.011 | [6] | |

| Compound 6o | K562 (Leukemia) | 5.15 | [7] |

| Entrectinib (127) | ALK-positive cancer | 0.012 | [3] |

| Pazopanib | VEGFR-2 | 0.030 | [4] |

| Compound 109 | EGFR T790M | 0.0053 | [3] |

| Compound 82a | Pim-1 kinase | 0.0004 | [3] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Substituted indazole derivatives

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Caption: A generalized workflow for the discovery and development of anticancer drugs.

Anti-Inflammatory Activity of Substituted Indazoles

Substituted indazoles have shown significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of indazole derivatives has been assessed using various in vivo and in vitro models.

| Compound ID | Assay | Inhibition/IC50 | Reference |

| 5-aminoindazole | Carrageenan-induced paw edema (100 mg/kg) | 83.09% | [8] |

| Indazole | Carrageenan-induced paw edema (100 mg/kg) | 70% | [8] |

| 6-nitroindazole | Carrageenan-induced paw edema (100 mg/kg) | 68% | [8] |

| 5-aminoindazole | COX-2 Inhibition | IC50 = 12.32 µM | [9] |

| 6-nitroindazole | COX-2 Inhibition | IC50 = 19.22 µM | [9] |

| Indazole | COX-2 Inhibition | IC50 = 23.42 µM | [9] |

| Compound 27 | 5-Lipoxygenase Inhibition | IC50 = 44 nM | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.[11][12][13]

Materials:

-

Male Wistar rats (150-200 g)

-

Substituted indazole derivatives

-

Carrageenan (1% w/v in saline)

-

Plethysmometer or digital calipers

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Grouping and Fasting: Divide the animals into groups (n=6) and fast them overnight with free access to water.

-

Compound Administration: Administer the indazole derivatives or the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11][12]

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Caption: The canonical NF-κB signaling pathway, a key driver of inflammation.

Antimicrobial Activity of Substituted Indazoles

A number of substituted indazoles have been reported to possess significant activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 66 | Bacillus subtilis | Zone of inhibition: 22 mm | [14] |

| Escherichia coli | Zone of inhibition: 46 mm | [14] | |

| Compound 58 | Mycobacterium tuberculosis | 0.09 µM | [14] |

| Compound 59 | Mycobacterium tuberculosis | 67.09 µM | [14] |

| Compound 18 | Candida albicans | 10 mm inhibition halo | [15] |

| Compound 23 | Candida albicans | 13 mm inhibition halo | [15] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of antimicrobial agents.[2]

Materials:

-

Substituted indazole derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare two-fold serial dilutions of the indazole derivatives in the broth directly in the 96-well plates.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Kinase Inhibitory Activity and Associated Signaling Pathways

Many of the biological activities of substituted indazoles, particularly their anticancer effects, are due to their ability to inhibit various protein kinases.

Key Kinase Targets and Signaling Pathways

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, which is crucial for tumor growth and metastasis.[4]

-

Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation.[3]

-

Aurora Kinases: These are essential for cell division, and their inhibition leads to cell cycle arrest and apoptosis.

Caption: A simplified representation of the VEGF signaling pathway.

Synthesis of Substituted Indazoles

A variety of synthetic methods have been developed for the preparation of substituted indazoles. A common approach is the Fischer indole synthesis, which can be adapted for indazole synthesis.

General Synthetic Scheme

Caption: A general synthetic route to substituted 1H-indazoles.

Substituted indazole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anti-cancer, anti-inflammatory, and antimicrobial agents, largely driven by their ability to modulate key signaling pathways through kinase inhibition, underscores their therapeutic potential. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Further exploration and optimization of the indazole scaffold will undoubtedly lead to the development of novel and more effective therapeutic agents for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Broth Microdilution | MI [microbiology.mlsascp.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medium.com [medium.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. ClinPGx [clinpgx.org]

- 12. proteopedia.org [proteopedia.org]

- 13. Continuous Flow Synthesis of Anticancer Drugs | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Synthesis of Pazopanib: A Technical Guide on the Role of the Key Intermediate N,2,3-trimethyl-2H-indazol-6-amine and the Isomeric Impurity 1,3-Dimethyl-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Its mechanism of action involves the inhibition of several key signaling pathways, primarily the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways, which are critical for angiogenesis and tumor growth. The synthesis of Pazopanib is a multi-step process that relies on the precise construction of its core molecular structure. A pivotal component of this synthesis is the formation of the N,2,3-trimethyl-2H-indazol-6-amine intermediate. This technical guide provides an in-depth analysis of the synthesis of Pazopanib, with a particular focus on the generation of this key indazole intermediate. Furthermore, it elucidates the relationship with its isomer, 1,3-Dimethyl-1H-indazol-6-amine, which has been identified as a potential process-related impurity. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways to support researchers and professionals in the field of drug development.

Introduction

Pazopanib's efficacy is intrinsically linked to its chemical structure, which enables it to bind to the ATP-binding pocket of tyrosine kinases, thereby inhibiting their activity. The manufacturing of Pazopanib involves several synthetic routes, with the innovator's process commencing with 3-methyl-6-nitro-1H-indazole. This starting material undergoes a series of transformations to yield the crucial intermediate, N,2,3-trimethyl-2H-indazol-6-amine. The regioselectivity of the methylation steps is critical for the formation of the desired isomer and minimizing the generation of impurities such as this compound.

Synthesis of Pazopanib via N,2,3-trimethyl-2H-indazol-6-amine

The most common and well-documented synthesis of Pazopanib involves a convergent approach where the key indazole intermediate, N,2,3-trimethyl-2H-indazol-6-amine, is first synthesized and then coupled with a pyrimidine derivative, which is subsequently linked to the sulfonamide moiety.

Synthesis of the Key Intermediate: N,2,3-trimethyl-2H-indazol-6-amine

The formation of N,2,3-trimethyl-2H-indazol-6-amine from 3-methyl-6-nitro-1H-indazole is a critical sequence in the overall synthesis of Pazopanib. The process involves methylation and reduction steps, where the order and reaction conditions are crucial for achieving high yield and purity.

Final Assembly of Pazopanib

The final steps involve the coupling of the key indazole intermediate with the pyrimidine and sulfonamide components.

The Isomeric Impurity: this compound

The formation of this compound is a potential side reaction during the synthesis of the indazole core of Pazopanib. This impurity arises from the non-regioselective methylation of the indazole ring. While the desired product is the 2,3-dimethyl derivative, methylation can also occur at the N1 position, leading to the 1,3-dimethyl isomer. The presence of this impurity can affect the purity and overall yield of the final active pharmaceutical ingredient.

The structural difference lies in the position of the methyl group on the indazole ring, which can impact the final coupling reactions and the biological activity of any resulting analogue. Careful control of the methylation reaction conditions is paramount to minimize the formation of this impurity.

Quantitative Data

The following tables summarize the yields for the key steps in a common synthetic route to Pazopanib.

| Step | Reactants | Product | Yield (%) |

| 1. Methylation of 3-methyl-6-nitro-1H-indazole | 3-methyl-6-nitro-1H-indazole, Trimethyloxonium tetrafluoroborate | 2,3-Dimethyl-6-nitro-2H-indazole | ~81% |

| 2. Reduction of 2,3-dimethyl-6-nitro-2H-indazole | 2,3-Dimethyl-6-nitro-2H-indazole, SnCl2·2H2O, HCl | 2,3-Dimethyl-2H-indazol-6-amine | ~87% |

| 3. Coupling with 2,4-Dichloropyrimidine | 2,3-Dimethyl-2H-indazol-6-amine, 2,4-Dichloropyrimidine | N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | ~97% |

| 4. N-Methylation | N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, Methyl iodide | N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | High |

| 5. Final Coupling to Pazopanib | N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-amino-2-methylbenzenesulfonamide | Pazopanib | ~63-85% |

Note: Yields are compiled from various sources and can vary based on specific reaction conditions and scale.

Experimental Protocols

Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole

To a solution of 3-methyl-6-nitro-1H-indazole in a suitable solvent such as DMF, a methylating agent like trimethyloxonium tetrafluoroborate is added portion-wise at a controlled temperature. The reaction is stirred until completion, as monitored by TLC. The product is then isolated by quenching the reaction with water and filtering the resulting precipitate.

Synthesis of 2,3-Dimethyl-2H-indazol-6-amine

2,3-Dimethyl-6-nitro-2H-indazole is dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent, for instance, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, is added, and the mixture is stirred. Upon completion, the reaction is worked up by basification and extraction with an organic solvent to yield the desired amine.

Synthesis of N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine

2,3-Dimethyl-2H-indazol-6-amine is reacted with 2,4-dichloropyrimidine in the presence of a base, such as sodium bicarbonate, in a solvent like ethanol. The reaction mixture is heated to reflux. After the reaction is complete, the product is isolated by filtration and washing.

Synthesis of N,2,3-trimethyl-2H-indazol-6-amine

The previously synthesized N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine can be methylated on the exocyclic nitrogen using an appropriate methylating agent like methyl iodide in the presence of a base such as cesium carbonate.

Synthesis of Pazopanib

N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine is condensed with 5-amino-2-methylbenzenesulfonamide in a suitable solvent, often in the presence of an acid catalyst, at elevated temperatures. The product, Pazopanib, is then isolated and purified.

Mechanism of Action: Signaling Pathways

Pazopanib exerts its therapeutic effect by inhibiting key signaling pathways involved in tumor angiogenesis and proliferation.

VEGFR Signaling Pathway